
5-Amino-1-methyl-1h-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) is a pyrazole derivative with the molecular formula C₅H₈N₄O and a molecular weight of 140.14 g/mol. It is characterized by a methyl group at the 1-position, an amino group at the 5-position, and a carboxamide group at the 4-position of the pyrazole ring . Key physical properties include a high melting point (231–232°C) and a purity grade of ≥95% in commercial samples . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of antitumor agents and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Targeting Fibroblast Growth Factor Receptor (FGFR)
5-Amino-1-methyl-1H-pyrazole-4-carboxamide acts as a pan-FGFR inhibitor, which is crucial in cancer treatment. It covalently binds to FGFR, inhibiting its activity and subsequently reducing cell proliferation and angiogenesis. This mechanism is particularly relevant for tumors that express FGFR mutations.
Case Study: Cancer Cell Proliferation Inhibition
A study demonstrated that derivatives of this compound significantly suppressed the proliferation of various cancer cell lines, including:
- NCI-H520 (lung cancer): IC = 19 nM
- SNU-16 (gastric cancer): IC = 59 nM
- KATO III (gastric cancer): IC = 73 nM .
These findings indicate its potential as a therapeutic agent against FGFR-driven cancers.
Agricultural Chemistry
The compound has been explored for its efficacy in agrochemicals. It has shown promise in inhibiting plant pathogens, which can be leveraged for developing fungicides.
Case Study: Antifungal Activity
Research indicated that certain derivatives of 5-amino-pyrazole-4-carboxamides exhibited high antifungal activity against Fusarium oxysporum , achieving 100% inhibition at specific concentrations . This highlights its potential use in crop protection strategies.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of diverse heterocyclic compounds, which are essential in pharmaceuticals and material science.
Applications in Synthesis
- Heterocyclic Compounds : The compound is utilized to synthesize poly-substituted heterocycles through reactions such as Friedländer cyclocondensation.
- Combinatorial Libraries : It is employed to create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, facilitating the discovery of new bioactive compounds .
Summary Table of Applications
Application Area | Specific Use Case | Results/Outcomes |
---|---|---|
Medicinal Chemistry | FGFR inhibition in cancer treatment | Significant suppression of cancer cell growth |
Agricultural Chemistry | Antifungal agent against plant pathogens | 100% inhibition of Fusarium oxysporum |
Organic Synthesis | Building block for heterocycles | Synthesis of diverse biologically active compounds |
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the amino and carboxamide groups allows it to form hydrogen bonds and interact with active sites of target proteins . These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole-4-carboxamide Derivatives with Aryl Substituents
Substitution at the 3-position of the pyrazole ring with aryl groups significantly alters physicochemical and biological properties. Examples include:
Key Findings :
- Melting Point Variability: The introduction of bulky aryl groups (e.g., phenylamino) at the 3-position increases melting points compared to the parent compound (e.g., 247°C vs. 231°C) .
- Biological Activity : Antitumor activity correlates with electron-donating substituents (e.g., methoxy groups) .
Pyrazole-4-carbonitrile and Carboxylic Acid Derivatives
Replacing the carboxamide group with a carbonitrile or carboxylic acid modifies reactivity and solubility:
Key Findings :
- Carbonitrile Derivatives : Exhibit lower polarity than carboxamides, influencing pharmacokinetic properties .
- Carboxylic Acid Derivatives: Potential for salt formation (e.g., with amines), enhancing bioavailability .
Positional Isomers and Structural Analogs
Positional isomerism (e.g., amino group at 3- vs. 5-position) drastically affects properties:
Key Findings :
- 3-Amino Isomer: Higher similarity (0.90) to the parent compound but distinct hydrogen-bonding patterns due to altered substituent positions .
Heterocyclic and Functionalized Derivatives
Key Findings :
- Heterocyclic Substituents : Pyridinyl or piperidinyl groups enhance binding to biological targets (e.g., kinases) .
Data Tables
Table 1: Physicochemical Comparison of Selected Analogs
Compound Name | Molecular Formula | Melting Point (°C) | Similarity Score |
---|---|---|---|
5-Amino-1-methyl-1H-pyrazole-4-carboxamide | C₅H₈N₄O | 231–232 | Reference |
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | N/A | 0.72 |
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | C₁₀H₉FN₄O | N/A | 0.94 |
Biological Activity
5-Amino-1-methyl-1H-pyrazole-4-carboxamide (often abbreviated as AMPC) is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMPC, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
- Molecular Formula : C5H8N4O
- Molar Mass : 140.14 g/mol
- Structural Characteristics : The compound features a pyrazole ring with an amino group and a carboxamide functional group, which contribute to its reactivity and biological interactions .
The biological activity of AMPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : AMPC has been shown to inhibit specific enzymes linked to inflammatory processes and cancer progression. For instance, it acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer .
- Modulation of Signaling Pathways : By binding to cellular receptors, AMPC can modulate signaling pathways that regulate cell proliferation, survival, and apoptosis .
Anticancer Activity
Recent studies have highlighted the potential of AMPC derivatives as anticancer agents:
- In Vitro Studies : Various derivatives have demonstrated significant antiproliferative effects against cancer cell lines, including NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer), with IC50 values ranging from 19 nM to 73 nM .
- Mechanism : The anticancer activity is linked to the inhibition of FGFRs, which play a crucial role in tumor growth and metastasis. For example, compound 10h was found to irreversibly bind to FGFR1, leading to reduced cell proliferation in targeted cancer cells .
Anti-inflammatory Effects
AMPC exhibits anti-inflammatory properties by inhibiting the activation of microglia and astrocytes in the brain. In vivo studies demonstrated that AMPC derivatives reduced inflammation markers in models induced by lipopolysaccharides (LPS) .
Antimicrobial Activity
Some studies have reported the antimicrobial properties of AMPC derivatives against various bacterial strains:
- Antibacterial Testing : Compounds derived from AMPC showed significant inhibition zones against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .
Case Studies
- FGFR Inhibition : A study designed novel 5-amino-1H-pyrazole-4-carboxamide derivatives that selectively inhibited FGFRs. Compound 10h demonstrated potent activity against both wild-type and mutant forms of FGFRs, suggesting its potential as a therapeutic agent for resistant cancers .
- Neuroprotection : Research involving LPS-induced inflammation in BV-2 microglial cells showed that AMPC derivatives could mitigate oxidative stress and neuroinflammation, indicating their potential for treating neurodegenerative diseases .
Research Findings Summary Table
Activity | Target/Effect | IC50/Outcome |
---|---|---|
Anticancer | FGFRs | IC50 = 19 - 73 nM |
Anti-inflammatory | Microglial activation | Reduced inflammation markers |
Antimicrobial | Bacterial strains (e.g., K. pneumoniae) | Inhibition zones larger than ampicillin |
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQVTVXGXOSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295449 | |
Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18213-75-7 | |
Record name | 18213-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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